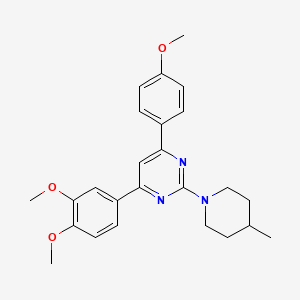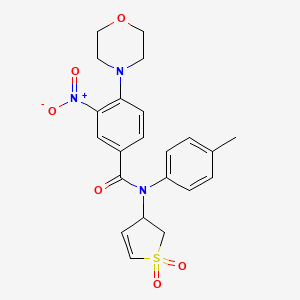
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine, also known as DMP785, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have promising effects in the treatment of various neurological disorders.
Mechanism of Action
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This blockade of mGluR5 activity has been shown to reduce the release of glutamate and dopamine in the brain, leading to a decrease in excitatory neurotransmission and an overall reduction in neuronal activity.
Biochemical and Physiological Effects:
The blockade of mGluR5 by 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine has been shown to have several biochemical and physiological effects, including a reduction in glutamate release, a decrease in dopamine release, and a decrease in neuronal activity. These effects have been linked to the potential therapeutic effects of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine in various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine in lab experiments is its high selectivity for mGluR5, which allows for specific modulation of the glutamatergic system without affecting other neurotransmitter systems. However, one limitation of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Future Directions
There are several potential future directions for the study of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine and its therapeutic applications. One area of interest is the potential use of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine in the treatment of addiction, as mGluR5 has been implicated in the development and maintenance of addiction-related behaviors. Additionally, further research is needed to determine the long-term effects of mGluR5 blockade by 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine and its potential for use in chronic treatment of neurological disorders.
Synthesis Methods
The synthesis of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde with piperidine and acetic anhydride to form the intermediate 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(acetylamino)piperidine. This intermediate is then reacted with 2,4-dichloro-5-methylpyrimidine in the presence of potassium carbonate to yield 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, schizophrenia, and addiction. The compound has been shown to have a high affinity for mGluR5, which is involved in the regulation of glutamate neurotransmission, and its blockade can modulate the activity of dopaminergic and glutamatergic systems in the brain.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-17-11-13-28(14-12-17)25-26-21(18-5-8-20(29-2)9-6-18)16-22(27-25)19-7-10-23(30-3)24(15-19)31-4/h5-10,15-17H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEPNIUQMMKQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)

![1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937167.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4937181.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4937193.png)
![N-(5-methyl-3-isoxazolyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4937216.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4937220.png)
![3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B4937229.png)

![ethyl 2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4937236.png)

![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)